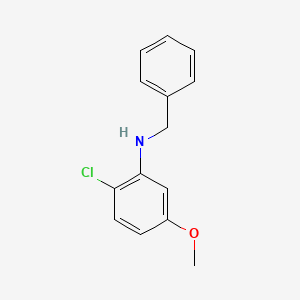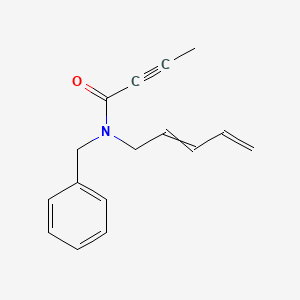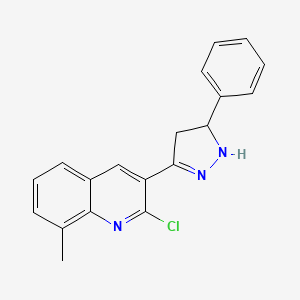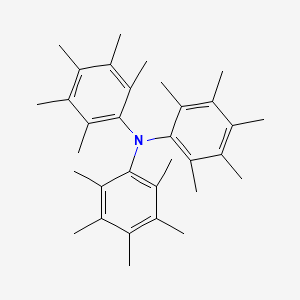
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups attached to the benzene ring and aniline moiety, making it highly substituted and sterically hindered.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline typically involves the alkylation of aniline derivatives with pentamethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving large-scale alkylation reactions are employed, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in electron transfer reactions, influencing redox processes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentamethylbenzyl alcohol: Similar in structure but lacks the aniline moiety.
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline: Contains a similar aniline core but with different substituents.
Uniqueness
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is unique due to its high degree of methyl substitution, which imparts significant steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
403620-29-1 |
|---|---|
Molekularformel |
C33H45N |
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
2,3,4,5,6-pentamethyl-N,N-bis(2,3,4,5,6-pentamethylphenyl)aniline |
InChI |
InChI=1S/C33H45N/c1-16-19(4)25(10)31(26(11)20(16)5)34(32-27(12)21(6)17(2)22(7)28(32)13)33-29(14)23(8)18(3)24(9)30(33)15/h1-15H3 |
InChI-Schlüssel |
AHKBNCFACSNTDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)N(C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
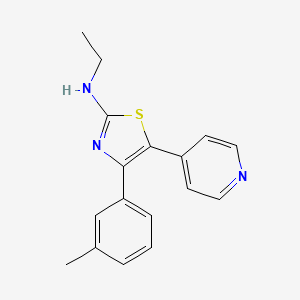
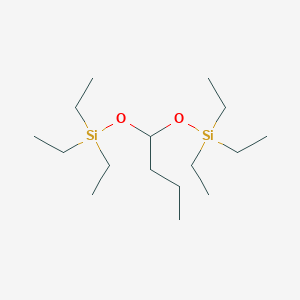
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
